molecular formula C8H11Cl2NO B6275001 [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride CAS No. 2138349-09-2

[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride

Cat. No. B6275001
CAS RN: 2138349-09-2
M. Wt: 208.1
InChI Key:
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Description

[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride, also known as 4-AMC-HCl, is an organic compound with a wide range of applications in the fields of scientific research and drug development. It is a colorless crystalline solid that is soluble in water and organic solvents. 4-AMC-HCl has been used as a model compound in studies of organic reaction mechanisms and as a reagent in the synthesis of various pharmaceuticals. It has also been used as a probe in biochemical and physiological studies of the effects of drugs on the human body.

Scientific Research Applications

[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride has a variety of applications in scientific research. It has been used as a model compound in studies of organic reaction mechanisms. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used as a probe in biochemical and physiological studies of the effects of drugs on the human body.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride is not well understood. It is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride are not well understood. In animal studies, the compound has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. In addition, [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride has been shown to increase the activity of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This increased activity of monoamine oxidase may lead to increased levels of these neurotransmitters, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride in laboratory experiments include its low cost, low toxicity, and ease of synthesis. The compound is also relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride in laboratory experiments. The compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of reactions.

Future Directions

The future directions for [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride research include a better understanding of its mechanism of action, further investigation into its biochemical and physiological effects, and the development of new synthesis methods. In addition, further research into the compound's potential applications in drug development and clinical trials is needed. Finally, further research into the compound's potential use as a probe in studies of the effects of drugs on the human body is needed.

Synthesis Methods

[4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride can be synthesized through a variety of methods, including the reaction of 4-aminoacetophenone with hydrochloric acid, the reaction of 4-aminomethylbenzaldehyde with hydrochloric acid, and the reaction of 4-aminomethylbenzyl alcohol with hydrochloric acid. The most common method is the reaction of 4-aminomethylbenzyl alcohol with hydrochloric acid, which yields [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride as the main product. This reaction is typically conducted at room temperature for a period of 2-4 hours, and yields a product with a purity of at least 97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride involves the reaction of 4-(chloromethyl)-2-chlorophenol with ammonia followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "4-(chloromethyl)-2-chlorophenol", "ammonia", "sodium borohydride", "hydrochloric acid", "methanol" ], "Reaction": [ "4-(chloromethyl)-2-chlorophenol is reacted with ammonia in methanol to form the corresponding imine.", "The resulting imine is then reduced with sodium borohydride in methanol to yield [4-(aminomethyl)-2-chlorophenyl]methanol.", "The product is then treated with hydrochloric acid to form [4-(aminomethyl)-2-chlorophenyl]methanol hydrochloride." ] }

CAS RN

2138349-09-2

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.1

Purity

94

Origin of Product

United States

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